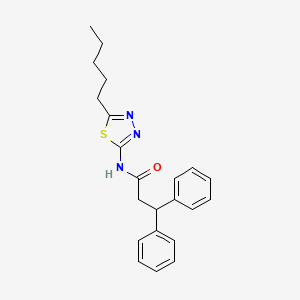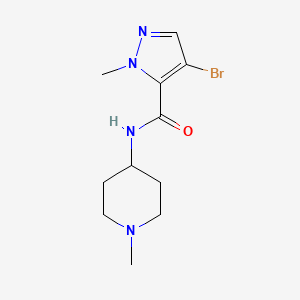![molecular formula C17H30BrN3 B4710039 (4-bromobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4710039.png)
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine
Descripción general
Descripción
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine, also known as QX-314, is a quaternary ammonium derivative that has been extensively studied for its potential use as a local anesthetic. QX-314 is unique in that it is only active when administered intracellularly, making it an attractive alternative to traditional local anesthetics that can cause unwanted systemic effects. In
Aplicaciones Científicas De Investigación
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine has been studied extensively for its potential use as a local anesthetic. Its unique intracellular activity makes it an attractive alternative to traditional local anesthetics that can cause unwanted systemic effects. This compound has also been studied for its potential use in pain management, as it has been shown to block pain signals in animal models. Additionally, this compound has been studied for its potential use in gene therapy, as it can be used to selectively target specific cells for gene delivery.
Mecanismo De Acción
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine works by blocking voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. Unlike traditional local anesthetics, which must enter the cell to block these channels, this compound is only active when administered intracellularly. This unique property allows for selective nerve block without affecting other tissues or causing unwanted systemic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce selective nerve block in animal models, without affecting other tissues or causing unwanted systemic effects. Additionally, this compound has been shown to block pain signals in animal models, making it a potential alternative to traditional pain management therapies. This compound has also been studied for its potential use in gene therapy, as it can be used to selectively target specific cells for gene delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for lab experiments. Its unique intracellular activity allows for selective nerve block without affecting other tissues or causing unwanted systemic effects. Additionally, this compound has been shown to block pain signals in animal models, making it a potential alternative to traditional pain management therapies. However, this compound has limitations in terms of its synthesis method, which is complex and requires expertise in organic chemistry. Additionally, this compound is not yet approved for human use, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the use of (4-bromobenzyl)bis[3-(dimethylamino)propyl]amine. One potential application is in the development of new pain management therapies, as this compound has been shown to block pain signals in animal models. Additionally, this compound has potential applications in gene therapy, as it can be used to selectively target specific cells for gene delivery. Further research is needed to explore the full potential of this compound in these and other areas.
Propiedades
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BrN3/c1-19(2)11-5-13-21(14-6-12-20(3)4)15-16-7-9-17(18)10-8-16/h7-10H,5-6,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSFFTWYJQJTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)
![N-[2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4709978.png)
![2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4709993.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4710001.png)

![1-[6-(2-fluorophenoxy)hexyl]piperidine](/img/structure/B4710014.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4710017.png)
![N-{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4710025.png)
![2-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4710031.png)
![1-(4-fluorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4710044.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4710051.png)
![5-[1-(4-biphenylyloxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4710056.png)
![5-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4710063.png)
